molecular formula C14H30O4 B103834 Triethylene glycol monooctyl ether CAS No. 19327-38-9

Triethylene glycol monooctyl ether

Cat. No.: B103834
CAS No.: 19327-38-9
M. Wt: 262.39 g/mol
InChI Key: XIVLVYLYOMHUGB-UHFFFAOYSA-N
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Description

Triethylene glycol monooctyl ether is an organic compound with the molecular formula C16H34O5. It is a colorless, viscous liquid that is soluble in water and commonly used as a solvent in various industrial applications. This compound is part of the glycol ether family, known for their excellent solvency properties and low volatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylene glycol monooctyl ether can be synthesized through the reaction of octanol with ethylene oxide in the presence of a catalyst. The reaction typically proceeds in a stepwise manner, with each addition of ethylene oxide resulting in the formation of an ethoxy group. The reaction conditions often involve moderate temperatures and pressures to ensure the efficient formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous addition of ethylene oxide to octanol in a reactor. The process is carefully controlled to maintain the desired reaction conditions and to ensure the purity of the final product. The use of catalysts, such as potassium hydroxide, is common to facilitate the reaction and improve yield.

Chemical Reactions Analysis

Types of Reactions

Triethylene glycol monooctyl ether undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of octanoic acid or octanal.

    Reduction: Formation of simpler alcohols like octanol.

    Substitution: Formation of substituted ethers or amines.

Scientific Research Applications

Triethylene glycol monooctyl ether has a wide range of applications in scientific research:

    Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the preparation of biological samples and as a component in buffer solutions.

    Medicine: Utilized in pharmaceutical formulations and as a solubilizing agent for drug delivery.

    Industry: Applied in the production of coatings, inks, and cleaning agents due to its excellent solvency properties.

Mechanism of Action

The mechanism of action of Triethylene glycol monooctyl ether primarily involves its ability to solubilize various compounds. It interacts with both hydrophilic and hydrophobic molecules, allowing it to dissolve a wide range of substances. This property makes it an effective solvent in various applications. The molecular targets and pathways involved in its action are related to its interaction with different chemical species, facilitating their dissolution and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Methoxyethoxy)ethoxy]ethanol
  • 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol
  • 2-[2-(2-Butoxyethoxy)ethoxy]ethanol

Uniqueness

Triethylene glycol monooctyl ether is unique due to its longer alkyl chain compared to similar compounds. This longer chain enhances its hydrophobic properties, making it more effective in dissolving non-polar substances. Additionally, its low volatility and high boiling point make it suitable for applications requiring stable solvents under varying conditions.

Properties

IUPAC Name

2-[2-(2-octoxyethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O4/c1-2-3-4-5-6-7-9-16-11-13-18-14-12-17-10-8-15/h15H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVLVYLYOMHUGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172926
Record name N-Octyl(oxyethylene)(3)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19327-38-9
Record name N-Octyl(oxyethylene)(3)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019327389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Octyl(oxyethylene)(3)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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